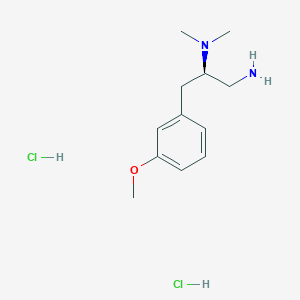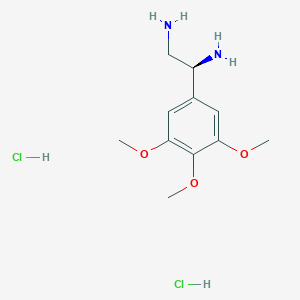
(1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2HCl is a chemical compound characterized by the presence of three methoxy groups attached to a phenyl ring, an ethane backbone, and two amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine and a reducing agent such as sodium cyanoborohydride.
Resolution: The resulting racemic mixture is resolved to obtain the (1S)-enantiomer.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reductive amination processes, followed by chromatographic techniques for enantiomeric resolution. The reaction conditions are optimized to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming corresponding oxides.
Reduction: Reduction reactions can further reduce the amine groups to form secondary or tertiary amines.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated derivatives.
Applications De Recherche Scientifique
(1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2HCl has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antiviral drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of amine-containing compounds with biological systems.
Mécanisme D'action
The mechanism of action of (1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2HCl involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors that interact with amine groups.
Pathways Involved: It may modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl esters: These compounds share a similar phenyl ring structure with methoxy groups but differ in their ester functionalities.
3,4,5-Trimethoxycinnamamide derivatives: These compounds have a similar methoxy-substituted phenyl ring but differ in their amide functionalities.
Uniqueness:
Structural Uniqueness: The presence of both amine groups and methoxy groups in (1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2HCl provides unique reactivity and interaction profiles.
Functional Uniqueness: Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C11H20Cl2N2O3 |
|---|---|
Poids moléculaire |
299.19 g/mol |
Nom IUPAC |
(1S)-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C11H18N2O3.2ClH/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3;;/h4-5,8H,6,12-13H2,1-3H3;2*1H/t8-;;/m1../s1 |
Clé InChI |
ZXDFDUYTGXJQFW-YCBDHFTFSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)[C@@H](CN)N.Cl.Cl |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(CN)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


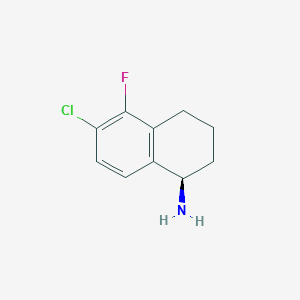
![1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13045255.png)
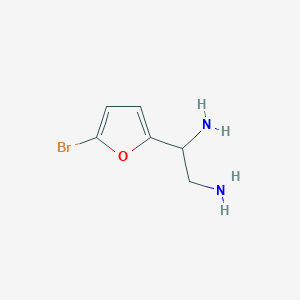
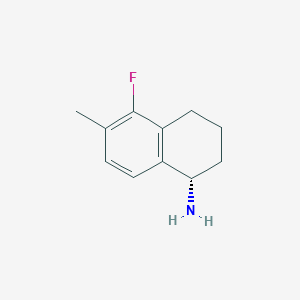
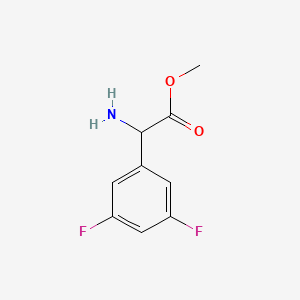
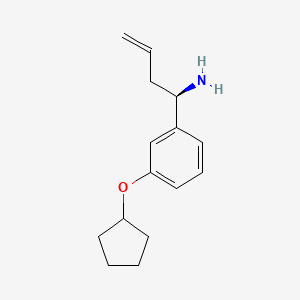
![Tert-butyl 7-(3-methoxy-4-(methoxycarbonyl)phenyl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13045291.png)
![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13045295.png)


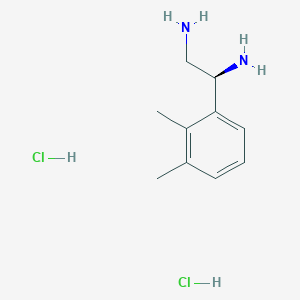
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl](/img/structure/B13045303.png)
![2-Benzyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B13045308.png)
